Cas no 581101-91-9 (1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE)

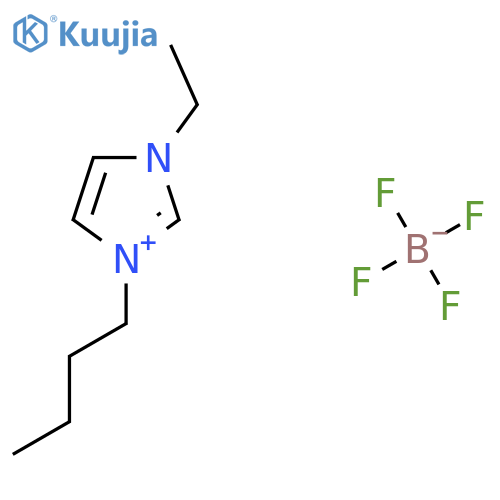

581101-91-9 structure

商品名:1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE

CAS番号:581101-91-9

MF:C9H17BF4N2

メガワット:240.049296140671

MDL:MFCD18251307

CID:343067

1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazolium, 1-butyl-3-ethyl-, tetrafluoroborate(1-)

- 1-BUTYL-3-ETHYLIMIDAZOLIUM TETRAFLUOROBORATE,

- 1-n-butyl-3-ethylimidazolium tetrafluoroborate

- CID 87196787

- 1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE

-

- MDL: MFCD18251307

- インチ: 1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1

- InChIKey: ZDUFJPHVWZWGPV-UHFFFAOYSA-N

- ほほえんだ: F[B-](F)(F)F.[N+]1(C=CN(CC)C=1)CCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 123

- トポロジー分子極性表面積: 8.8

1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB289812-25 g |

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |

581101-91-9 | 25g |

€106.40 | 2022-09-01 | ||

| abcr | AB289812-100 g |

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |

581101-91-9 | 100 g |

€326.60 | 2023-07-20 | ||

| abcr | AB289812-250 g |

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |

581101-91-9 | 250 g |

€716.70 | 2023-07-20 | ||

| abcr | AB289812-100g |

1-Butyl-3-ethylimidazolium tetrafluoroborate, 98%; . |

581101-91-9 | 98% | 100g |

€326.60 | 2025-02-20 | |

| abcr | AB289812-250g |

1-Butyl-3-ethylimidazolium tetrafluoroborate, 98%; . |

581101-91-9 | 98% | 250g |

€716.70 | 2025-02-20 | |

| abcr | AB289812-50 g |

1-Butyl-3-ethylimidazolium tetrafluoroborate; 98% |

581101-91-9 | 50g |

€137.20 | 2022-09-01 |

1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

581101-91-9 (1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:581101-91-9)1‐BUTYL‐3‐ETHYLIMIDAZOLIUM TETRAFLUOROBORATE

清らかである:99%/99%

はかる:100g/250g

価格 ($):194.0/425.0